
硅酸锌
描述
Zinc silicate, also known as Zinc silicate, is a useful research compound. Its molecular formula is Zn2SiO4 and its molecular weight is 222.8 g/mol. The purity is usually 95%.
The exact mass of the compound Zinc silicate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Zinc silicate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Zinc silicate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有毒金属离子的吸附剂
研究发现,硅酸锌纳米结构是高效的有毒金属离子吸附剂 . 非晶态零维(0-D)空心球体对所有研究的金属离子表现出最佳的去除能力 . 特别是,其对Pb(II)离子的吸收能力为129 mg/g,是报道的硅酸镁空心球体吸收能力的两倍 .
Cr(VI)污染废水的修复
从植物材料中合成的二氧化硅包覆氧化锌纳米复合材料(Si-ZnO NC)已被用于从水系统中修复Cr(VI) . 根据SEM分析,该纳米复合材料呈团聚形式的近似球形颗粒 . 吸附条件显示92%的Cr(VI)去除 .
平板显示器
硅酸锌,特别是Zn2SiO4,是平板显示器应用中很有前景的候选材料 .
紫外探测器
硅酸锌也用于紫外探测器 . 硅酸锌的独特性能使其适合于检测和测量紫外辐射。
气体传感器
硅酸锌已在气体传感器中得到应用 . 硅酸锌对各种气体的敏感性使其成为该用途的理想材料。
从水中吸附有毒离子
硅酸锌纳米结构,包括空心球体、纳米线和膜,已被用于从水中吸附有毒离子 .
薄膜电致发光器件
硅酸锌用于薄膜电致发光器件 . 其发光性能使其成为这些器件的合适材料。
作用机制
Target of Action
Zinc silicate, also known as willemite, primarily targets steel and iron surfaces . It is extensively used in the paint and coating industry due to its superior corrosion and UV resistance . It forms a protective layer on these surfaces, enhancing their durability .
Mode of Action
Zinc silicate interacts with its targets by forming a protective coating. This coating is composed of zinc particles and a silicate binder that together create a barrier, preventing corrosive elements from reaching the steel . At a scratch or gap in the zinc-rich coating applied to steel, the zinc particles corrode preferentially, protecting the adjacent steel . Over time, this barrier becomes more effective as zinc corrosion products fill the porosity .
Biochemical Pathways
Zinc, a component of zinc silicate, plays a significant role in various biochemical pathways and cellular functions, such as response to oxidative stress, homeostasis, immune responses, dna replication, dna damage repair, cell cycle progression, apoptosis, and aging .
Pharmacokinetics
It is known that zinc silicate is typically insoluble in water but dissolves in acids .
Result of Action
The primary result of zinc silicate’s action is the long-term protection of steelwork in many atmospheric environments . It provides excellent protection against corrosion, especially in harsh environments such as marine or industrial settings .
未来方向
Researchers are continuously exploring novel applications for zinc silicate . Its luminescent properties make it a promising candidate for use in photovoltaic cells and light-emitting diodes (LEDs) . The sonochemical synthesis method for high-purity willemite nanopowders uses a moderate synthesizing temperature, making it economical for mass production and potentially useful in a variety of industrial fields .
生化分析
Biochemical Properties
Zinc silicate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as carbonic anhydrase and alkaline phosphatase, which are essential for various metabolic processes . The interaction between zinc silicate and these enzymes involves the binding of zinc ions to the active sites of the enzymes, thereby influencing their catalytic activity. Additionally, zinc silicate has been shown to interact with proteins and other biomolecules, affecting their structure and function.
Cellular Effects
Zinc silicate has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, zinc silicate has been found to enhance the expression of genes involved in antioxidant defense mechanisms, thereby protecting cells from oxidative stress. Furthermore, zinc silicate affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
The molecular mechanism of zinc silicate involves several key processes. At the molecular level, zinc silicate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Zinc ions from zinc silicate bind to specific sites on enzymes, modulating their activity. This binding can either inhibit or activate the enzymes, depending on the context. Additionally, zinc silicate influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zinc silicate have been observed to change over time. Studies have shown that zinc silicate is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to zinc silicate can lead to cumulative effects on cellular function, including alterations in cell proliferation and differentiation. These temporal effects are particularly evident in in vitro and in vivo studies, where prolonged exposure to zinc silicate has been associated with changes in cellular behavior.
Dosage Effects in Animal Models
The effects of zinc silicate vary with different dosages in animal models. At low doses, zinc silicate has been shown to have beneficial effects, such as enhancing immune function and promoting wound healing . At high doses, zinc silicate can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the beneficial effects of zinc silicate are only evident within a specific dosage range, beyond which adverse effects become prominent.
Metabolic Pathways
Zinc silicate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, zinc silicate has been shown to influence the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in the levels of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, zinc silicate is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and localization of zinc silicate, ensuring its availability for biochemical reactions. Additionally, zinc silicate can accumulate in certain tissues, where it exerts its effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of zinc silicate is critical for its activity and function. Zinc silicate is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, zinc silicate has been found to localize to the mitochondria, where it influences mitochondrial function and energy production. The precise localization of zinc silicate within the cell is essential for its role in regulating various biochemical processes.
属性
IUPAC Name |
dizinc;silicate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O4Si.2Zn/c1-5(2,3)4;;/q-4;2*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIVSVWBENBHNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si]([O-])([O-])[O-].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4SiZn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68611-47-2, 13597-65-4 | |
| Record name | Silicic acid (H4SiO4), zinc salt (1:2), manganese-doped | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dizinc orthosilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silicic acid (H4SiO4), zinc salt (1:2), manganese-doped | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZINC SILICATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSZ9EY203A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


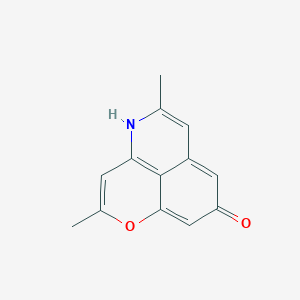
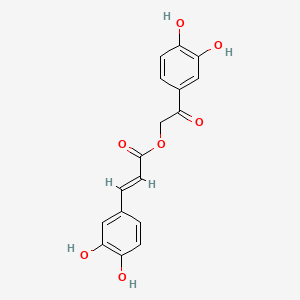

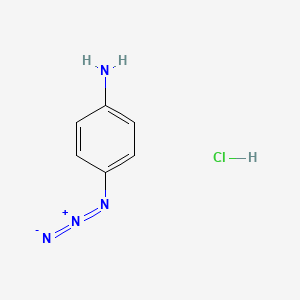
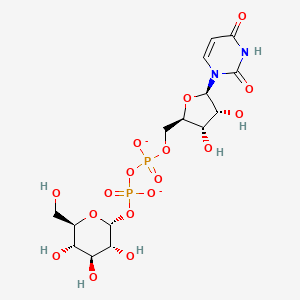
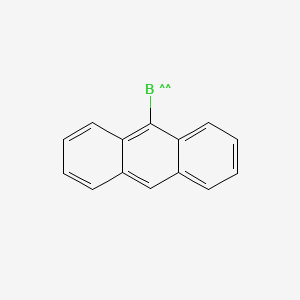

![(2S)-3-Methyl-2-((2R,3S)-3-[(methylsulfonyl)amino]-1-{[2-(pyrrolidin-1-ylmethyl)-1,3-oxazol-4-YL]carbonyl}pyrrolidin-2-YL)butanoic acid](/img/structure/B1258691.png)

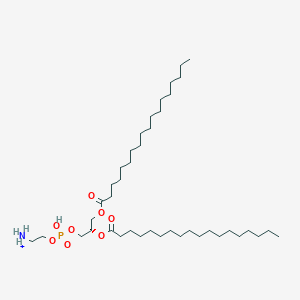

![2-(8-methoxy-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)-N-(3-propan-2-yloxypropyl)acetamide](/img/structure/B1258696.png)
![(7R,13R,17R)-17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B1258698.png)

